3-Bromophenylhydrazine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-bromophenylhydrazine hydrochloride often involves scalable and oxidant- and metal-free methods, starting from inexpensive materials. For example, 3-bromo-1,2,4,5-tetrazine, a compound with similar reactivity, is synthesized for applications in chemoselective protein labeling, showcasing the potential for creating functionalized derivatives of 3-bromophenylhydrazine hydrochloride for biorthogonal reactions (Ros et al., 2020). Another example includes the preparation of 5-bromo-2-methyl phenylhydrazine hydrochloride through a series of reactions starting from p-toluidines, highlighting a process suitable for large-scale production (Liao Ben-ren, 2010).
Molecular Structure Analysis
The molecular structure of bromo hydrazine derivatives, including those similar to 3-bromophenylhydrazine hydrochloride, can be characterized by various spectroscopic techniques. Studies involving Density Functional Theory (DFT) calculations, crystallographic investigations, and Hirshfeld surface analysis have been conducted to understand the electronic structure, molecular geometry, and intermolecular interactions of such compounds (Lalvani et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 3-bromophenylhydrazine derivatives allows for a variety of chemical transformations. For example, cyclocondensation reactions with differently substituted heteroatoms under mild conditions have been observed, leading to the chemoselective labeling of proteins. This demonstrates the compound's versatility in synthetic organic chemistry and bioconjugation applications (Ros et al., 2020).
Safety and Hazards
3-Bromophenylhydrazine hydrochloride is considered hazardous. It may cause respiratory irritation and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Hydrazine derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
It’s known that hydrazine compounds can form hydrazones with carbonyl compounds, which may interfere with the normal function of biological molecules .
Biochemical Pathways
Hydrazine derivatives are often involved in various biochemical reactions due to their ability to form hydrazones .
Pharmacokinetics
The compound’s molecular weight (2235 g/mol) suggests that it may have good bioavailability .
Result of Action
It was used to prepare 6-(3-bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one , suggesting its potential utility in chemical synthesis .
Action Environment
The action of 3-Bromophenylhydrazine hydrochloride can be influenced by environmental factors such as temperature and pH. It is recommended to store the compound in an inert atmosphere at room temperature .
properties
IUPAC Name |
(3-bromophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYIPFXHIKXRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181701 | |
Record name | Hydrazine, (m-bromophenyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27246-81-7 | |
Record name | 3-Bromophenylhydrazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27246-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, (m-bromophenyl)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027246817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, (m-bromophenyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromophenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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